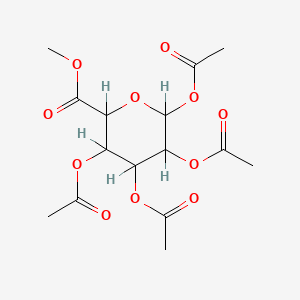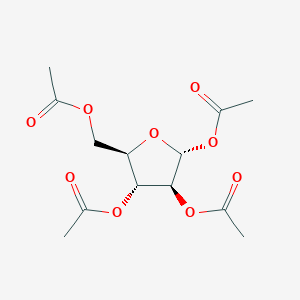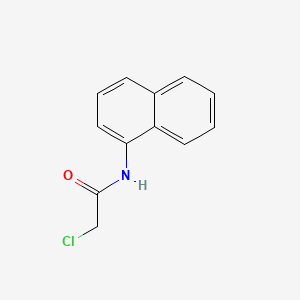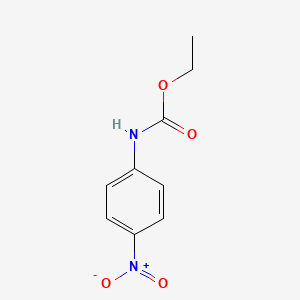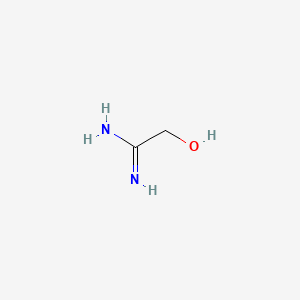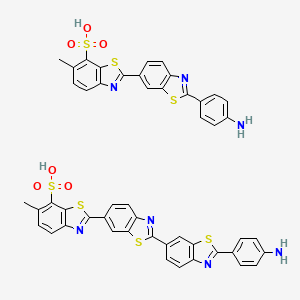
1,1,1,2,2-Pentafluoro-3-iodopropano
Descripción general
Descripción
1,1,1,2,2-Pentafluoro-3-iodopropane is a chemical compound used as an important raw material and intermediate in organic synthesis, pharmaceuticals, and agrochemicals . It is used to produce 1,1,1,2,2-pentafluoro-propane by heating .
Synthesis Analysis
1,1,1,2,2-Pentafluoro-3-iodopropane is synthesized by heating, and it serves as an important raw material and intermediate in organic synthesis, pharmaceuticals, and agrochemicals .Molecular Structure Analysis
The molecular formula of 1,1,1,2,2-Pentafluoro-3-iodopropane is C3H2F5I . The InChI Key is HENALDZJQYAUBN-UHFFFAOYSA-N .Chemical Reactions Analysis
1,1,1,2,2-Pentafluoro-3-iodopropane is used to produce 1,1,1,2,2-pentafluoro-propane by heating . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, and agrochemicals .Physical And Chemical Properties Analysis
1,1,1,2,2-Pentafluoro-3-iodopropane is a clear colorless liquid . It has a refractive index of 1.3700-1.3770 at 20°C . It is insoluble in water .Aplicaciones Científicas De Investigación
Síntesis Orgánica
1,1,1,2,2-Pentafluoro-3-iodopropano: es un intermedio valioso en la síntesis orgánica. Su estructura única permite la introducción de grupos alquilo fluorados en moléculas orgánicas, lo que puede alterar significativamente sus propiedades químicas y físicas. Este compuesto es particularmente útil en la síntesis de análogos fluorados de productos naturales, productos farmacéuticos y agroquímicos .
Investigación Farmacéutica
En la investigación farmacéutica, This compound sirve como precursor para el desarrollo de nuevos compuestos medicinales. La incorporación de átomos de flúor puede mejorar la actividad biológica, selectividad y estabilidad metabólica de los fármacos. Los investigadores utilizan este compuesto para sintetizar posibles candidatos a fármacos con mayor eficacia y menos efectos secundarios .
Desarrollo Agroquímico
La industria agroquímica se beneficia del uso de This compound en la creación de nuevos pesticidas y herbicidas. Los compuestos fluorados a menudo exhiben mayor potencia y longevidad, lo que los hace efectivos a dosis más bajas. Este compuesto ayuda en el desarrollo de agroquímicos que son más ecológicos y sostenibles .
Ciencia de Materiales
En la ciencia de los materiales, This compound contribuye a la creación de materiales avanzados con propiedades únicas. Los polímeros y resinas fluorados, por ejemplo, muestran una resistencia mejorada a los solventes, ácidos y bases. Este compuesto es fundamental en la síntesis de materiales con características específicas requeridas para aplicaciones de alto rendimiento .
Química Ambiental
This compound: se utiliza en química ambiental para estudiar el comportamiento de los compuestos fluorados en la atmósfera. Su volatilidad y reactividad lo convierten en un compuesto modelo adecuado para comprender el impacto ambiental de los fluorocarbonos y ayudar a desarrollar estrategias para la reducción de la contaminación .
Química Analítica
En la química analítica, This compound se puede utilizar como estándar o reactivo en diversas técnicas analíticas. Sus propiedades físicas y químicas bien definidas permiten la calibración precisa de los instrumentos y la validación de los métodos analíticos, particularmente en el análisis de compuestos orgánicos fluorados .
Catálisis
Este compuesto también encuentra aplicaciones en la catálisis, donde puede actuar como un ligando o un reactivo en procesos catalíticos. La presencia de átomos de yodo y flúor ofrece oportunidades únicas para transformaciones catalíticas, lo que lleva al desarrollo de catalizadores más eficientes y selectivos .
Almacenamiento de Energía
Por último, This compound puede desempeñar un papel en la investigación del almacenamiento de energía. Los compuestos fluorados se están explorando por su potencial en tecnologías de baterías, donde podrían contribuir a la estabilidad y capacidad de los sistemas de almacenamiento de energía .
Safety and Hazards
Propiedades
IUPAC Name |
1,1,1,2,2-pentafluoro-3-iodopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2F5I/c4-2(5,1-9)3(6,7)8/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HENALDZJQYAUBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2F5I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059870 | |
| Record name | (Perfluoroethyl)methyl iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
354-69-8 | |
| Record name | 1,1,1,2,2-Pentafluoro-3-iodopropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=354-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propane, 1,1,1,2,2-pentafluoro-3-iodo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354698 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 354-69-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141151 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propane, 1,1,1,2,2-pentafluoro-3-iodo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (Perfluoroethyl)methyl iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1,2,2-pentafluoro-3-iodopropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.972 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2,3,3,3-Pentafluoropropyl iodide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YQ9ZAZ5P4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 1,1,1,2,2-pentafluoro-3-iodopropane synthesized and what are the major byproducts?
A: 1,1,1,2,2-Pentafluoro-3-iodopropane can be synthesized through the photochemical reaction of chloro-1,1-difluoroethylene with trifluoroiodomethane. This reaction primarily yields two isomers: 3-chloro-1,1,1,2,2-pentafluoro-3-iodopropane (major product) and 2-chloro-1,1,1,3,3-pentafluoro-3-iodopropane (minor product) in a ratio of approximately 92:8 []. A significant byproduct of this reaction is 1,1-difluoroiodoethylene [].
Q2: Does 1,1,1,2,2-pentafluoro-3-iodopropane exhibit any interesting reactivity?
A: Yes, 1,1,1,2,2-pentafluoro-3-iodopropane demonstrates reactivity with lithium tetrahydroaluminate. It forms an unstable complex, LiAl(CH2CF2CF3)H2I, in diethyl ether or tetrahydrofuran solution []. This complex is thermally unstable and decomposes readily to yield 2,3,3,3-tetrafluoropropene in high yield [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[(4-Methoxybenzylidene)amino]fluorene](/img/structure/B1581438.png)
